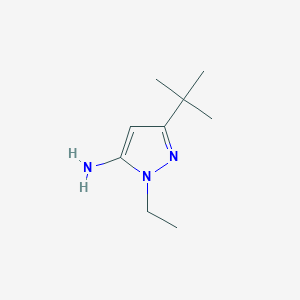
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl group at the third position, an ethyl group at the first position, and an amine group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry.
Méthodes De Préparation
The synthesis of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with ethyl iodide under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the methyl group with the ethyl group.
Another approach involves the reductive amination of 3-tert-butyl-1-ethyl-1H-pyrazol-5-aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired amine derivative with high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides in the presence of a strong base.
Condensation: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines. These reactions are typically carried out in the presence of a dehydrating agent such as magnesium sulfate or molecular sieves.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrazoles.
Applications De Recherche Scientifique
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Pyrazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated as potential inhibitors of enzymes such as cyclooxygenase and phosphodiesterase, which are involved in inflammation and other physiological processes.
Medicine: The compound is explored for its potential therapeutic applications. Pyrazole derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents. Research is ongoing to evaluate the efficacy and safety of these compounds in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
The molecular pathways involved in the compound’s effects can vary depending on the target. For instance, inhibition of cyclooxygenase may reduce the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects. Similarly, inhibition of phosphodiesterase may increase the levels of cyclic nucleotides, resulting in various physiological responses.
Comparaison Avec Des Composés Similaires
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine can be compared with other similar pyrazole derivatives, such as:
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: This compound differs by having a methyl group instead of an ethyl group at the first position. It may exhibit different reactivity and biological activity due to the difference in alkyl group size and electronic effects.
3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: This derivative has a phenyl group at the first position, which can significantly alter its chemical properties and potential applications. The aromatic ring may enhance its ability to interact with biological targets through π-π stacking interactions.
3-tert-butyl-1-ethyl-1H-pyrazol-4-amine: This isomer has the amine group at the fourth position instead of the fifth position. The change in position can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tert-butyl, ethyl, and amine groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-tert-butyl-2-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-12-8(10)6-7(11-12)9(2,3)4/h6H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVOMKQXJWRIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240096 | |
| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874136-24-0 | |
| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874136-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-1-ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)

![3-[4-(1-Aminoethyl)phenyl]benzonitrile](/img/structure/B1526495.png)
![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)






